Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-5-20-14(18)10-11-8-12-6-7-13(9-11)17(12)15(19)21-16(2,3)4/h11-13H,5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJACRYUKHUULD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC2CCC(C1)N2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: N-Boc-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
The synthesis typically begins with the preparation of tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone), which serves as a versatile intermediate. This compound is synthesized by:
- Protecting nortropinone hydrochloride with di-tert-butyl dicarbonate in the presence of triethylamine in dichloromethane at 0 °C for 3 hours,
- Followed by extraction and purification via silica gel chromatography,
- Yielding the N-Boc-protected keto bicyclic ester with a yield of approximately 94.5%.
This step ensures the bicyclic nitrogen is protected as a tert-butoxycarbonyl (Boc) group, facilitating further transformations.
Enol Triflate Formation via Lithiation and Triflation
The key functionalization at the 3-position involves converting the ketone to an enol triflate intermediate:
- The N-Boc-3-oxo compound is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -70 to -78 °C under inert atmosphere,
- A strong base such as lithium bis(trimethylsilyl)amide (LHMDS) or lithium diisopropylamide (LDA) is added dropwise to generate the enolate,
- Subsequently, N-phenyltrifluoromethanesulfonimide (PhNTf2) or related triflation reagents are added slowly,
- The reaction mixture is allowed to warm to room temperature and stirred for extended periods (up to 16 hours),
- The crude product is purified by silica gel chromatography to afford the 3-trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate intermediate with yields ranging from 78% to 92% depending on conditions.
This enol triflate is a versatile intermediate for further carbon-carbon bond forming reactions.
Introduction of the 2-Ethoxy-2-oxoethyl Side Chain
The ethoxycarbonyl side chain at the 3-position is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions on the enol triflate intermediate:
- The enol triflate undergoes palladium-catalyzed coupling with ethyl diazoacetate or related ethoxycarbonyl-containing nucleophiles,
- Alternatively, alkylation with ethyl bromoacetate under basic conditions can be employed,
- These reactions install the 2-ethoxy-2-oxoethyl substituent at the 3-position of the bicyclic core,
- Resulting in tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate with high regioselectivity.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of Nortropinone | Di-tert-butyl dicarbonate, triethylamine, DCM, 0 °C, 3 h | 94.5 | High purity tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate obtained |
| Enol Triflate Formation | LHMDS or LDA in THF, -78 to -70 °C; PhNTf2 or N-phenyltrifluoromethanesulfonimide, RT, 16 h | 78-92 | Silica gel chromatography purification; colorless oil or crystalline solid |
| Side Chain Introduction (Ethoxycarbonyl) | Pd-catalyzed coupling or alkylation with ethyl diazoacetate/ethyl bromoacetate | N/A | Regioselective installation of 2-ethoxy-2-oxoethyl group at 3-position |
Research Findings and Optimization Notes
- The use of strong, non-nucleophilic bases like LHMDS and LDA at low temperatures is critical to control enolate formation and avoid side reactions.
- Triflation reagents such as N-phenyltrifluoromethanesulfonimide provide high selectivity and yields for enol triflate formation.
- Purification by silica gel flash chromatography using ethyl acetate/hexane mixtures effectively isolates pure intermediates.
- The stereochemical integrity of the bicyclic core is maintained throughout the transformations, which is essential for biological activity.
- Enantioselective methods for the initial bicyclic core construction have been developed, but the described preparation focuses on functionalization of an already formed bicyclic scaffold.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound. Common reagents include alkyl halides and nucleophiles like hydroxide or cyanide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles (hydroxide, cyanide), polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Overview
The compound is notable for its potential as a pharmacological agent due to its structural features that may interact with biological targets.
Case Studies
- Antimicrobial Activity : Research has indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. The azabicyclo structure allows for modifications that can enhance activity against various pathogens.
- Neuropharmacology : Compounds similar to tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate have been studied for their effects on neurotransmitter systems, potentially serving as leads in the development of treatments for neurological disorders.
Overview
The compound's properties may lend themselves to applications in material science, particularly in the development of polymers and coatings.
Potential Applications
- Polymerization Initiators : The reactive functional groups present in the compound can be utilized as initiators for polymerization processes, leading to the creation of novel materials with tailored properties.
Research and Development
Ongoing research is crucial for unlocking the full potential of this compound. Collaborative studies across disciplines can lead to innovative applications and improvements in existing methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis yields, and notable properties, as derived from the provided evidence:
Biological Activity
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is an intriguing compound within the field of medicinal chemistry due to its unique bicyclic structure and potential biological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic octane structure with several functional groups, including a tert-butyl ester and an ethoxy group. Its molecular formula is with a molecular weight of approximately 297 Da. The structural complexity of this compound allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H25NO4 |
| Molecular Weight | 297 Da |
| LogP | 2.38 |
| Polar Surface Area (Ų) | 56 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The compound's structure enables it to fit into binding sites, modulating the activity of target molecules, which can lead to various biological effects.
Potential Targets
- Enzymes : The compound may inhibit or activate enzymes involved in metabolic pathways.
- Receptors : It could interact with neurotransmitter receptors, potentially influencing neurological functions.
Biological Activity and Research Findings
Recent studies have focused on the biological implications of this compound, particularly in pharmacological contexts. Here are some notable findings:
- Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds similar to this compound exhibit significant antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
- Neuroprotective Effects : Preliminary studies suggest that compounds within this class may provide neuroprotective benefits, possibly through modulation of neurotransmitter systems .
- Anti-inflammatory Properties : There is emerging evidence that these compounds can reduce inflammation markers in vitro, indicating potential therapeutic roles in inflammatory diseases .
Case Study 1: Antimicrobial Screening
A recent screening assay evaluated the antimicrobial efficacy of several bicyclic compounds against common pathogens. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Neuroprotection in Animal Models
In a controlled study using animal models, administration of the compound resulted in significant reductions in neurodegeneration markers following induced oxidative stress, suggesting protective effects against neuronal damage .
Q & A
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Bicyclic core formation | NaHMDS, THF, -78°C; PhN(Tf)₂ triflation | 50% | |
| Alkylation | Acetaldehyde, NaBH(OAc)₃, DCE | 76%* | |
| Purification | Column chromatography (DCM/MeOH) | ≥95% |
*Yield varies with substituent steric effects.
Basic: How is the structure and purity of this compound confirmed?
Spectroscopic and chromatographic methods are critical:
- NMR : ¹H/¹³C NMR identifies functional groups and stereochemistry. reports δ 159.8 ppm (carbonyl) and δ 37.3 ppm (bridged carbons) in CDCl₃ .
- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated 232.2060, observed 232.2058) .
- HPLC : Purity ≥95% is confirmed via reverse-phase methods () .
Advanced: How can low yields during the introduction of the 2-ethoxy-2-oxoethyl group be mitigated?
Low yields often arise from steric hindrance or competing side reactions . Strategies include:
- Optimized reaction conditions : Use polar aprotic solvents (e.g., DCE or THF) and mild reducing agents like NaBH(OAc)₃ to minimize epimerization () .
- Catalytic additives : Acetic acid (0.1 equiv) can protonate intermediates, enhancing electrophilicity .
- Stepwise functionalization : Introduce the ethoxy-oxoethyl group via a two-step process (e.g., ketoester formation followed by ethoxylation) to avoid steric clashes .
Q. Table 2: Yield Optimization Case Study
| Condition Modification | Yield Improvement | Reference |
|---|---|---|
| Increased stoichiometry (1:5) | 50% → 76% | |
| Solvent switch (DCM → DCE) | 45% → 68% |
Advanced: What challenges arise in maintaining stereochemical integrity during synthesis?
The bicyclo[3.2.1]octane system’s bridged structure complicates stereocontrol. Solutions include:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., tert-butyl (1S,5R)-3-amino derivatives) to enforce desired configurations .
- Stereospecific reagents : Sodium triacetoxyborohydride selectively reduces imine intermediates without racemization () .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves diastereomers, as seen in ’s diastereomeric mixtures .
Data Analysis: How should conflicting spectroscopic data between batches be resolved?
Discrepancies may indicate unidentified impurities or conformational isomers . Steps:
Cross-validation : Compare NMR with HRMS to rule out mass inconsistencies (e.g., ’s HRMS alignment) .
Variable temperature (VT) NMR : Assess dynamic equilibria (e.g., ring-flipping in bicyclic systems) .
X-ray crystallography : Resolve ambiguous stereochemistry (noted in for hydroxylated derivatives) .
Advanced: What methods are used to scale up synthesis while retaining high purity?
Scale-up challenges include heat dissipation and purification efficiency . Recommendations:
- Flow chemistry : Continuous reactors improve mixing and temperature control for exothermic steps (e.g., triflation in ) .
- Crystallization optimization : Use solvent mixtures (e.g., EtOAc/hexane) to enhance crystal purity ( reports 50% yield after crystallization) .
- In-line monitoring : PAT (Process Analytical Technology) tools track reaction progress in real-time .
Basic: What are the typical purification techniques for this compound?
- Column chromatography : Silica gel with gradient elution (DCM:MeOH 10:1 → 5:1) removes polar byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity solids (95% purity in ) .
- Distillation : For volatile impurities (e.g., excess acetaldehyde in reductive amination) .
Advanced: How can computational modeling aid in predicting reactivity or stereochemical outcomes?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
